molecular formula C23H26FN3O3S B2608022 2-{[2-(4-ETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-52-9

2-{[2-(4-ETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2608022
CAS No.: 901241-52-9
M. Wt: 443.54
InChI Key: UWIWOOCRQBNCIC-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at positions 2 and 5 with 4-ethoxyphenyl and 4-fluorophenyl groups, respectively. A sulfanyl (-S-) linkage at position 4 connects the imidazole ring to an acetamide moiety, which is further substituted with a 3-methoxypropyl group. The molecular formula is C₂₃H₂₆FN₃O₃S, with a molecular weight of 443.5 g/mol.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-3-30-19-11-7-17(8-12-19)22-26-21(16-5-9-18(24)10-6-16)23(27-22)31-15-20(28)25-13-4-14-29-2/h5-12H,3-4,13-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIWOOCRQBNCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the acetamide group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by employing continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.

    Substitution: The ethoxy and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazoles, and substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Imidazole derivatives are known for their anticancer properties. Research indicates that compounds similar to 2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

Antimicrobial Properties

Studies have shown that imidazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The sulfanyl group in this compound may enhance its interaction with microbial cell membranes, increasing its efficacy.

  • Case Study : A study demonstrated that similar imidazole compounds exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

Anti-inflammatory Effects

Imidazole-based compounds have shown promise as anti-inflammatory agents. The presence of the ethoxy and fluorophenyl groups may contribute to reduced inflammatory responses by inhibiting pro-inflammatory cytokines.

  • Research Findings : In vitro studies indicated that these compounds could downregulate the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), both key players in inflammatory processes .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryInhibition of COX-2 and iNOS

Mechanism of Action

The mechanism of action of 2-{[2-(4-ETHOXYPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity or the activation of specific receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Research Implications and Limitations

The evidence highlights the importance of heterocycle choice and substituent effects on physicochemical and biological properties. SHELX-based structural analyses in ), or bioactivity. Future studies should prioritize:

Synthesis Optimization : Adapting triazole/oxadiazole protocols () for imidazole derivatives.

Crystallographic Analysis : Using tools like SHELXL () to resolve the target compound’s 3D structure.

Bioactivity Screening : Evaluating enzyme inhibition or antimicrobial activity, guided by structural analogs.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular weight, solubility, melting point, and stability.

  • Molecular weight : Calculated via high-resolution mass spectrometry (HRMS) or derived from elemental analysis.
  • Solubility : Assessed in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric methods.
  • Thermal stability : Determined via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
  • Spectral characterization : Use NMR (¹H/¹³C), FT-IR, and XRD for structural confirmation .

Q. What synthetic routes are reported for this compound, and what are their limitations?

  • Methodological Answer : Common routes involve:

  • Stepwise imidazole ring formation : Condensation of substituted aldehydes with thiourea derivatives under acidic conditions.
  • Sulfanyl-acetamide coupling : Reaction of pre-synthesized imidazole intermediates with thiol-containing acetamides via nucleophilic substitution.
  • Limitations : Low yields due to steric hindrance from fluorophenyl/ethoxyphenyl groups; purification challenges via column chromatography .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • Methodological Answer :

  • HPLC-UV/HRMS : Quantify purity (>95%) and detect impurities.
  • NMR spectroscopy : Assign proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm) and confirm substituent positions.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state characterization .

Advanced Research Questions

Q. How can synthetic optimization address low yields in the final coupling step?

  • Methodological Answer :

  • Catalyst screening : Use Pd-based catalysts or phase-transfer agents to enhance reaction efficiency.
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of bulky intermediates.
  • Temperature control : Conduct reactions under microwave irradiation to reduce side-product formation .

Q. How to resolve inconsistencies in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • 2D NMR techniques : Use HSQC and HMBC to confirm connectivity and assign ambiguous peaks.
  • Dynamic NMR studies : Investigate rotational barriers in sulfanyl groups causing splitting.
  • Comparative analysis : Cross-reference with DFT-predicted chemical shifts for imidazole derivatives .

Q. What computational methods predict the compound’s biological activity and binding modes?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How to assess environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolytic studies : Expose to aqueous buffers (pH 3–10) and monitor degradation via LC-MS.
  • Photolysis experiments : Use UV light to simulate sunlight-induced breakdown; identify byproducts.
  • Ecotoxicology assays : Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What strategies elucidate structure-activity relationships (SAR) for imidazole-sulfanyl acetamide derivatives?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., methoxypropyl vs. ethoxy groups) and test activity.
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological efficacy.
  • Crystallographic studies : Compare binding modes of analogs with target enzymes .

Q. How to design in vivo pharmacokinetic studies accounting for metabolic liabilities?

  • Methodological Answer :

  • Metabolite identification : Use liver microsomes or hepatocytes to detect phase I/II metabolites.
  • Plasma stability assays : Measure half-life in rodent plasma via LC-MS/MS.
  • CYP inhibition screening : Assess interactions with cytochrome P450 isoforms to predict drug-drug interactions .

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